molecular formula C9H6INO2 B13120381 4-Hydroxy-8-iodoquinolin-2(1H)-one

4-Hydroxy-8-iodoquinolin-2(1H)-one

Katalognummer: B13120381
Molekulargewicht: 287.05 g/mol
InChI-Schlüssel: SUDJJVRFYBFBCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-8-iodoquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both hydroxyl and iodine substituents on the quinoline ring makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-iodoquinolin-2(1H)-one typically involves the iodination of 4-hydroxyquinolin-2(1H)-one. One common method is as follows:

    Starting Material: 4-Hydroxyquinolin-2(1H)-one.

    Iodination: The starting material is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-8-iodoquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-Oxo-8-iodoquinolin-2(1H)-one.

    Reduction: 4-Hydroxyquinolin-2(1H)-one.

    Substitution: 4-Hydroxy-8-azidoquinolin-2(1H)-one.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-8-iodoquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-8-iodoquinolin-2(1H)-one depends on its specific application:

    Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their DNA synthesis or enzyme activity.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxyquinolin-2(1H)-one: Lacks the iodine substituent, making it less reactive in certain chemical reactions.

    8-Iodoquinolin-2(1H)-one: Lacks the hydroxyl group, which may reduce its biological activity.

Uniqueness

4-Hydroxy-8-iodoquinolin-2(1H)-one is unique due to the presence of both hydroxyl and iodine substituents, which enhance its reactivity and potential biological activities compared to similar compounds.

Eigenschaften

Molekularformel

C9H6INO2

Molekulargewicht

287.05 g/mol

IUPAC-Name

4-hydroxy-8-iodo-1H-quinolin-2-one

InChI

InChI=1S/C9H6INO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13)

InChI-Schlüssel

SUDJJVRFYBFBCN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)I)NC(=O)C=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.